Giredestrant is an investigational compound classified as a selective estrogen receptor antagonist and degrader, specifically targeting estrogen receptor-positive breast cancer. It is designed to inhibit estrogen signaling by binding to estrogen receptors and promoting their degradation, thereby reducing the proliferation of cancer cells that rely on estrogen for growth. Giredestrant is currently being evaluated in clinical trials, particularly for patients with locally advanced or metastatic breast cancer who have previously undergone endocrine therapy.
Giredestrant, also known by its developmental code GDC-9545, falls under the category of selective estrogen receptor degraders. This class of drugs aims to provide an alternative to traditional endocrine therapies by not only blocking estrogen receptors but also promoting their degradation. The compound is synthesized through advanced organic chemistry techniques and is undergoing rigorous testing in clinical settings to assess its efficacy and safety profiles in treating estrogen receptor-positive breast cancer.
The synthesis of Giredestrant involves several key steps that utilize sophisticated organic synthesis techniques. One notable method includes the Pictet–Spengler reaction, which is leveraged for constructing the core structure of the molecule. The process also incorporates a convergent manufacturing approach that enhances yield and efficiency. A robust aziridine synthesis has been developed as part of this process, allowing for the production of critical intermediates necessary for Giredestrant's synthesis .
Giredestrant features a complex molecular structure characterized by its selective binding affinity for estrogen receptors. The molecular formula for Giredestrant is CHFNO, with a molecular weight of approximately 422.48 g/mol. The structural analysis reveals multiple functional groups that facilitate its mechanism of action, including fluorinated motifs that enhance its pharmacological properties .
Giredestrant undergoes various chemical reactions during its metabolism and interaction with biological systems. The primary reaction mechanism involves binding to estrogen receptors, leading to receptor degradation through ubiquitin-proteasome pathways. This process effectively reduces the levels of active estrogen receptors within cancer cells, inhibiting their growth and proliferation.
Relevant data indicate that Giredestrant maintains a favorable safety profile comparable to existing endocrine therapies while demonstrating unique pharmacokinetic properties that enhance its therapeutic potential .
Giredestrant is primarily investigated for its application in treating estrogen receptor-positive breast cancer, particularly in patients who have experienced disease progression after prior endocrine therapies. Its dual action as an antagonist and degrader positions it as a promising candidate within the evolving landscape of targeted breast cancer therapies.
The therapeutic targeting of estrogen signaling dates to the 1970s with the introduction of tamoxifen (a selective estrogen receptor modulator, SERM) and later aromatase inhibitors (AIs). While effective, these agents face limitations: SERMs exhibit partial agonist activity in certain tissues, and AIs are ineffective against constitutively active estrogen receptor mutants. Fulvestrant, the first-in-class SERD approved in 2002, represented a paradigm shift by degrading the estrogen receptor (ER) rather than merely inhibiting its activity. This pure ER antagonist demonstrated efficacy in metastatic breast cancer (MBC), particularly after AI failure [3] [6] [8].
However, fulvestrant's clinical utility is constrained by its pharmacokinetic profile:
Table 1: Evolution of SERD Therapeutics
Generation | Representative Compound | Key Characteristics | Primary Limitations |
---|---|---|---|
1st | Fulvestrant | Pure ER antagonist/degrader; effective against some ESR1mut | Intramuscular injection; suboptimal PK/PD; poor tissue penetration |
2nd (Early Oral) | GDC-0810, SAR439859 | Oral bioavailability; SERD activity | Moderate potency; limited efficacy in ESR1mut; toxicity challenges |
Next-Gen | Giredestrant, Elacestrant | High oral bioavailability; superior ER degradation; potent against ESR1mut | Under investigation; long-term safety and optimal sequencing being defined |
Despite advances with CDK4/6 inhibitors and fulvestrant, significant unmet needs persist in ER+ HER2− breast cancer:
ESR1 Mutation-Driven Resistance: ESR1 mutations (e.g., Y537S, D538G) in the ER ligand-binding domain (LBD) cause ligand-independent ER activation, conferring resistance to AIs and reducing sensitivity to tamvestrant [3] [4] [6]. Preclinically, giredestrant binds the ER LBD with high affinity, inducing a conformation that promotes proteasomal degradation even with common ESR1 mutants. It achieves near-complete ER occupancy at nanomolar concentrations, outperforming fulvestrant in models of ESR1-mutated tumors [1] [5] [6].
Overcoming Prior Therapy Resistance: Resistance to CDK4/6 inhibitors combined with endocrine therapy is increasingly common in later-line MBC. Tumor cells often retain ER dependency, creating a rationale for more potent ER targeting. Giredestrant has demonstrated activity in patients progressing on prior CDK4/6i and/or fulvestrant, suggesting its mechanism can overcome cross-resistance [2] [4] [5].
Treatment Accessibility and Tolerability: The burden of monthly intramuscular injections impacts quality of life and limits fulvestrant's use in early-stage settings where years of therapy are needed. Oral SERDs like giredestrant offer convenience potentially improving adherence and enabling longer-term adjuvant applications [1] [6] [9].
The phase II acelERA BC trial (NCT04576455) provided clinical validation of giredestrant's rationale. While it did not meet its primary endpoint of statistically superior investigator-assessed PFS versus physician's choice endocrine therapy (PCET) (HR=0.81, 95% CI 0.60–1.10; P=0.1757), a prespecified subgroup analysis revealed a strong trend favoring giredestrant in patients with ESR1 mutations detected in circulating tumor DNA (ctDNA) (n=90; HR=0.60, 95% CI 0.35–1.03) compared to those without ESR1 mutations (HR=0.88) [4]. This suggests giredestrant effectively targets this biologically distinct resistance mechanism.
Table 2: Addressing Unmet Needs in ER+ HER2- Breast Cancer
Unmet Need | Giredestrant's Mechanism-Based Approach | Supporting Evidence |
---|---|---|
ESR1 Mutation Resistance | High-affinity binding to mutant ER LBD; induces degradation conformation | Preclinical: Superior ER degradation vs fulvestrant in ESR1mut models [1] [6]. Clinical: acelERA trend in ESR1mut subgroup [4] |
Post-CDK4/6i Resistance | Maintains ER degradation in tumors with cell cycle pathway activation | Phase Ia/b: Clinical benefit with giredestrant + palbociclib post-CDK4/6i [2] |
Oral Alternatives to Injectables | High oral bioavailability; once-daily dosing | Phase I: Linear PK; sustained exposure above IC90 threshold [1] [2] |
Giredestrant distinguishes itself within the competitive SERD landscape through its molecular design, preclinical potency, and evolving clinical profile:
Molecular Structure and Mechanism: Giredestrant’s 3-[(1R,3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoro-propan-1-ol structure enables high ER-binding affinity (Ki < 0.1 nM) and robust degradation (DC50 < 1 nM in cell lines). Unlike fulvestrant, which requires intramuscular administration due to poor oral absorption, giredestrant achieves oral bioavailability via optimized physicochemical properties. Compared to other oral SERDs like elacestrant, giredestrant exhibits superior preclinical ER degradation and antitumor activity in xenograft models, including those harboring ESR1 mutations [1] [5] [6].
Clinical Efficacy Comparisons:
Versus Other Oral SERDs: Elacestrant (EMERALD trial) demonstrated PFS superiority over PCET in ESR1-mutated MBC post-CDK4/6i. Giredestrant's acelERA data suggests a potentially larger magnitude of benefit in ESR1mut tumors (HR=0.60) compared to elacestrant's HR=0.55 in a similar population [3] [4] [6]. Head-to-head trials are lacking, but cross-trial comparisons suggest giredestrant may offer a favorable therapeutic index.
Expanding Therapeutic Settings: Giredestrant is under evaluation across the disease spectrum:
Table 3: Key Clinical Trials Positioning Giredestrant in ER+ Breast Cancer
Trial Name (Identifier) | Phase | Population | Intervention | Primary Endpoint | Status (2025) |
---|---|---|---|---|---|
acelERA BC (NCT04576455) | II | ER+ HER2− aBC, 1-2 prior lines | Giredestrant vs PCET (fulvestrant/AI) | INV-PFS | Completed; primary pub [4] |
pionERA (NCT06065748) | III | ER+ HER2− aBC, resistant to adjuvant ET | Giredestrant + CDK4/6i vs Fulvestrant + CDK4/6i | PFS | Recruiting [5] |
persevERA (NCT04687236) | III | First-line ER+ HER2− MBC | Giredestrant + palbociclib vs Letrozole + palbociclib | PFS | Ongoing [1] |
lidERA (NCT04961996) | III | ER+ HER2− early BC (adjuvant) | Giredestrant vs Physician's choice ET | IDFS | Recruitment complete [7] [9] |
evERA (NCT05306340) | III | ER+ HER2− aBC post-CDK4/6i | Giredestrant + everolimus vs PCET | PFS | Ongoing [1] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0